butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS 3857 is a small molecule drug initially developed by Gilead Sciences, Inc. It is primarily investigated for its potential therapeutic applications in treating infectious diseases, particularly herpes simplex virus infections . The molecular formula of GS 3857 is C19H24N3O7P .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS 3857 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of GS 3857 follows a similar synthetic route but is scaled up to meet commercial demands. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
GS 3857 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating infectious diseases, particularly herpes simplex virus infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of GS 3857 involves its interaction with specific molecular targets within the cell. It is believed to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis. The compound binds to viral enzymes, preventing them from catalyzing essential steps in the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
Cidofovir: Another antiviral compound used to treat herpes simplex virus infections.
Adefovir: Used to treat hepatitis B virus infections.
Tenofovir: Used to treat human immunodeficiency virus (HIV) infections.
Uniqueness of GS 3857
GS 3857 is unique in its specific molecular structure and mechanism of action. Unlike other antiviral compounds, GS 3857 has shown promising results in preclinical studies for its efficacy against herpes simplex virus infections. Its unique binding properties and pharmacokinetic profile make it a valuable candidate for further development and clinical trials .
Properties
Molecular Formula |
C19H24N3O7P |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
butyl 2-[[(5S)-5-[(4-amino-2-oxopyrimidin-1-yl)methyl]-2-oxo-1,4,2λ5-dioxaphosphinan-2-yl]oxy]benzoate |
InChI |
InChI=1S/C19H24N3O7P/c1-2-3-10-26-18(23)15-6-4-5-7-16(15)29-30(25)13-27-14(12-28-30)11-22-9-8-17(20)21-19(22)24/h4-9,14H,2-3,10-13H2,1H3,(H2,20,21,24)/t14-,30?/m0/s1 |
InChI Key |
BTUDYMZUFKDIFZ-FHEMDEPNSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=CC=C1OP2(=O)CO[C@H](CO2)CN3C=CC(=NC3=O)N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1OP2(=O)COC(CO2)CN3C=CC(=NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.